molecular formula C18H15FN4O4 B2920096 N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537678-75-4

N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2920096
CAS RN: 537678-75-4
M. Wt: 370.34
InChI Key: YAWCCZPJKRQONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents, including a 4-fluorophenyl group, a 4-nitrophenyl group, and a methyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring and the various substituents. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze its structure .


Chemical Reactions Analysis

As a nitrogen-containing aromatic compound, this molecule could participate in various chemical reactions. Its reactivity would be influenced by the electron-withdrawing nitro and fluorophenyl groups, as well as the electron-donating methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro and fluorophenyl groups could increase its polarity, affecting properties like solubility and melting point .

Scientific Research Applications

Antidiabetic Properties

Research has been conducted on derivatives of the compound, focusing on their potential antidiabetic properties. One study involved the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, characterized by NMR, IR spectroscopy, and mass spectrometry. These compounds were evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay, showing promise as potential antidiabetic agents (Lalpara et al., 2021).

Anticancer and Antimicrobial Activity

Another area of interest is the compound's potential in cancer and microbial infection treatment. A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated for their antimicrobial and anticancer potential. One derivative demonstrated significant antimicrobial activity against Escherichia coli and emerged as a potent agent with activity comparable to standard drugs. Another derivative showed promising anticancer activity against HCT-116 colon cancer cell lines, more potent than the standard drug 5-fluorouracil, highlighting the compound's therapeutic potential (Sharma et al., 2012).

Molecular Synthesis and Chemical Properties

The compound and its derivatives have also been explored for their unique chemical properties and synthesis routes. Studies have focused on the synthesis of dihydropyrimidine derivatives and their structural characterization through crystallography, demonstrating the compounds' diverse potential in chemical synthesis and drug design. For instance, novel dihydropyrimidines have been identified as potential antitubercular agents, offering new avenues for treating tuberculosis with more potent and selective compounds than existing medications (Trivedi et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed as a drug, it would interact with specific biological targets to exert its effects . Without more information, it’s difficult to speculate on its precise mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide a detailed safety profile .

properties

IUPAC Name

N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(25)20-10)11-2-8-14(9-3-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWCCZPJKRQONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.